Ethyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate
Overview
Description
Ethyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate is a heterocyclic compound that contains both pyridine and pyrimidine rings
Mechanism of Action
It’s worth noting that pyrido[2,3-d]pyrimidines have been studied for their broad spectrum of activities, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities . They have been found to interact with various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Biochemical Analysis
Biochemical Properties
Ethyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit tyrosine kinases, which are enzymes that play a crucial role in cell signaling and growth . Additionally, it interacts with extracellular regulated protein kinases, phosphatidylinositol-3 kinases, and mammalian target of rapamycin, all of which are involved in critical cellular processes . The nature of these interactions often involves binding to the active sites of these enzymes, thereby inhibiting their activity and altering downstream signaling pathways.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound can induce apoptosis (programmed cell death) by inhibiting key signaling pathways that promote cell survival and proliferation . Additionally, it can affect gene expression by altering the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of enzymes such as tyrosine kinases, inhibiting their activity and preventing the phosphorylation of downstream targets . This inhibition disrupts cell signaling pathways that are essential for cell growth and survival. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in critical cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of cell signaling pathways, resulting in prolonged effects on cell growth and survival .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit target enzymes and signaling pathways without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and damage to normal tissues . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect, but exceeding this dosage can result in toxic side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . The compound can affect metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic pathways . For example, it can inhibit dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides, leading to changes in nucleotide levels and affecting DNA synthesis and repair .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, it can localize to specific compartments or organelles, where it exerts its effects . The localization and accumulation of this compound can impact its activity and function, influencing its therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . The subcellular localization of this compound is crucial for its ability to exert its effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate typically involves the condensation of appropriate pyridine and pyrimidine precursors under specific reaction conditions. One common method includes the reaction of 4-chloropyridine-3-carboxylic acid with ethyl cyanoacetate in the presence of a base, followed by cyclization and chlorination steps .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido[3,4-d]pyrimidines, while oxidation and reduction reactions can modify the functional groups present on the compound .
Scientific Research Applications
Ethyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Comparison with Similar Compounds
Ethyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate can be compared with other similar compounds such as:
4-Chloro-pyrido[3,4-d]pyrimidine-2-carboxylic acid: Similar structure but different functional groups.
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyrano[3,4-d]pyrimidine-6-carboxylate: Contains additional functional groups and different substitution patterns.
Properties
IUPAC Name |
ethyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c1-2-16-10(15)9-13-7-5-12-4-3-6(7)8(11)14-9/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNRMZKFJOXKMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=CN=C2)C(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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